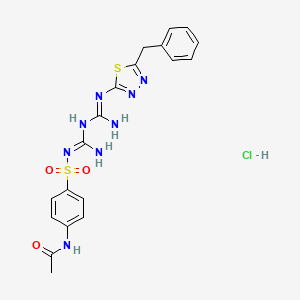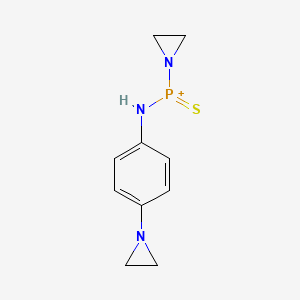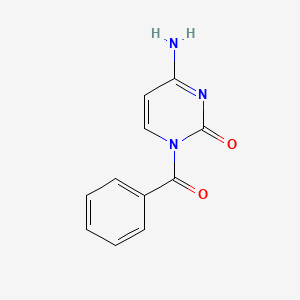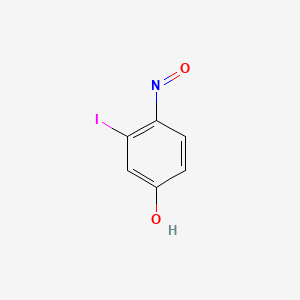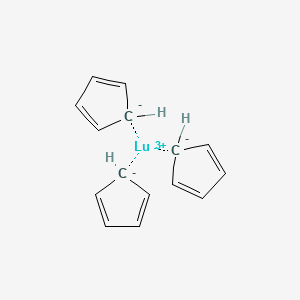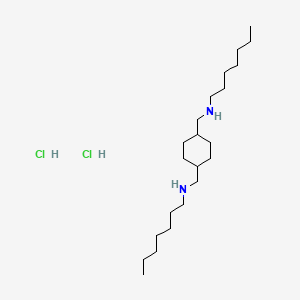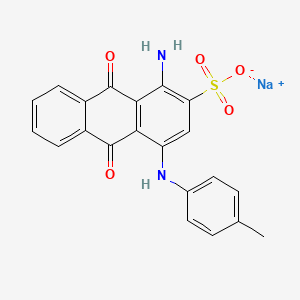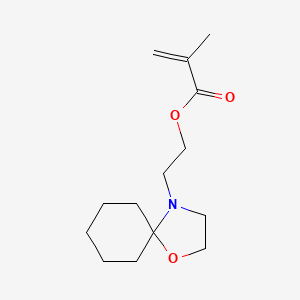
2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate can be synthesized by reacting 1-oxa-4-azaspiro(4.5)dec-4-yl group with methyl methacrylate . The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It acts as a monomer in free radical polymerization to form polymers.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the methacrylate group.
Common Reagents and Conditions
Oxidation: Reagents like PhI(OAc)2 (iodobenzene diacetate) are used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the methacrylate group under mild conditions.
Major Products
The major products formed from these reactions include various polymers and substituted methacrylate derivatives, which have applications in adhesives, coatings, and plastics .
Scientific Research Applications
2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. These networks improve the mechanical strength and chemical resistance of the materials. In biological systems, the compound interacts with cellular components to deliver therapeutic agents effectively .
Comparison with Similar Compounds
Similar Compounds
- Methacrylic acid 2-(1-oxa-4-azaspiro(4.5)dec-4-yl)ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-(1-oxa-4-azaspiro(4.5)dec-4-yl)ethyl ester
- 2-(Spiro(cyclohexane-1,2’-oxazolidin)-3’-yl)ethyl methacrylate
Uniqueness
2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate is unique due to its spirocyclic structure, which imparts specific physical and chemical properties. This structure allows for the formation of highly cross-linked polymers with enhanced stability and performance compared to other methacrylate derivatives .
Properties
CAS No. |
4203-89-8 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H23NO3/c1-12(2)13(16)17-10-8-15-9-11-18-14(15)6-4-3-5-7-14/h1,3-11H2,2H3 |
InChI Key |
DCEYPVNNJBGUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCOC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



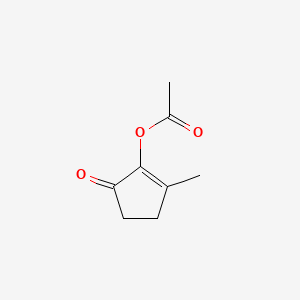
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
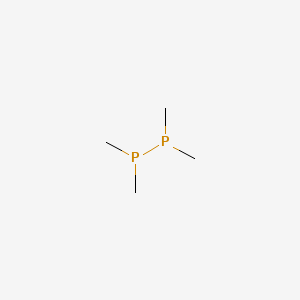
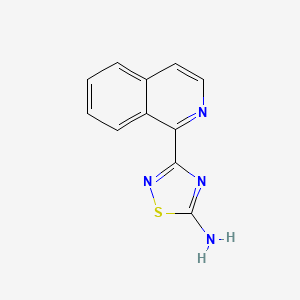
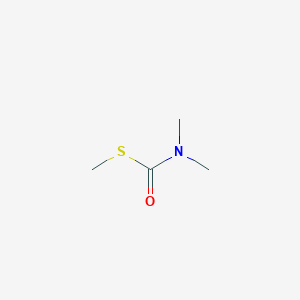
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
